molecular formula C18H16O5 B421427 Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 5010-38-8

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B421427
CAS No.: 5010-38-8
M. Wt: 312.3g/mol
InChI Key: BXQIVOMSRNFTNH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, also known as compound 3h, is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, mechanisms of action, and structure-activity relationships (SARs) associated with this compound.

  • IUPAC Name : this compound
  • CAS Number : 5010-38-8
  • Molecular Formula : C18H16O5
  • Molar Mass : 312.32 g/mol

The compound's structure features a benzofuran core with a hydroxyl group and a methoxyphenyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling. This approach allows for the formation of carbon–carbon bonds essential for constructing the benzofuran framework .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
ME-1805.0
A5494.8
HT-296.2
B-163.9

The compound exhibits significant antiproliferative activity, outperforming some standard chemotherapeutic agents. Its mechanism of action may involve inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa22

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Tubulin Polymerization : The compound may bind to tubulin, disrupting microtubule formation necessary for mitosis.
  • Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress .

Structure-Activity Relationships (SAR)

Research into the SAR of benzofuran derivatives indicates that modifications to the substituents on the benzofuran ring can significantly impact biological activity:

  • Hydroxyl Group Positioning : The presence and position of hydroxyl groups enhance anticancer activity.
  • Methoxy Substituents : Compounds with methoxy groups at specific positions (e.g., para) demonstrate increased potency against cancer cell lines compared to their unsubstituted counterparts .

Case Studies

  • Study on Anticancer Activity :
    • A comparative study showed that this compound exhibited up to a 10-fold increase in potency against certain cancer cell lines compared to standard treatments like Combretastatin-A4 .
  • Antimicrobial Efficacy Study :
    • In vitro tests revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Properties

IUPAC Name

ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-22-18(20)16-14-10-12(19)6-9-15(14)23-17(16)11-4-7-13(21-2)8-5-11/h4-10,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQIVOMSRNFTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.